TFAX 488,SE (dilithium)
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Overview
Description
TFAX 488,SE (dilithium) is a green fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, such as goat anti-mouse immunoglobulin G and streptavidin . This compound is widely used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TFAX 488,SE (dilithium) involves the reaction of a suitable precursor with a dilithium salt under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of TFAX 488,SE (dilithium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
TFAX 488,SE (dilithium) primarily undergoes conjugation reactions with proteins or antibodies. These reactions are facilitated by the presence of reactive groups on the dye molecule that form stable covalent bonds with amino groups on the target molecules .
Common Reagents and Conditions
The common reagents used in these reactions include proteins or antibodies with available amino groups. The reactions are typically carried out under mild conditions to preserve the integrity of the biological molecules .
Major Products
The major products formed from these reactions are bright and photostable conjugates of TFAX 488,SE (dilithium) with proteins or antibodies. These conjugates are used in various fluorescence-based assays and imaging techniques .
Scientific Research Applications
TFAX 488,SE (dilithium) has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a fluorescent probe in various chemical assays and experiments
Biology: Employed in flow cytometry, two-photon excitation microscopy, and super-resolution microscopy techniques such as direct stochastic optical reconstruction microscopy, structured illumination microscopy, and stimulated emission depletion microscopy
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular and molecular processes
Industry: Applied in the development of fluorescent labeling reagents and kits for research and diagnostic purposes
Mechanism of Action
TFAX 488,SE (dilithium) exerts its effects through its ability to form stable covalent bonds with amino groups on proteins or antibodies. This conjugation results in the formation of bright and photostable fluorescent complexes that can be detected and analyzed using various fluorescence-based techniques . The molecular targets and pathways involved include the specific amino groups on the target proteins or antibodies .
Comparison with Similar Compounds
TFAX 488,SE (dilithium) is unique due to its pH insensitivity and exceptional brightness and photostability. Similar compounds include:
Alexa Fluor 488: Another green fluorescent dye with similar properties but different chemical structure
FITC (Fluorescein isothiocyanate): A widely used green fluorescent dye with different spectral properties and stability.
DyLight 488: A green fluorescent dye with comparable brightness and photostability.
TFAX 488,SE (dilithium) stands out due to its superior performance in terms of brightness and photostability, making it a preferred choice for various advanced imaging techniques .
Properties
Molecular Formula |
C26H21Li2N3O13S2 |
---|---|
Molecular Weight |
661.5 g/mol |
InChI |
InChI=1S/C20H14N2O9S2.C6H7NO4.2Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-4(8)11-7-5(9)2-3-6(7)10;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);2-3H2,1H3;; |
InChI Key |
MNHRWGUFXBNOTA-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].CC(=O)ON1C(=O)CCC1=O.C1=CC=C(C(=C1)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
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